molecular formula C23H29N3O6S B15099538 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydr oxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydr oxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B15099538
M. Wt: 475.6 g/mol
InChI Key: SZDKIYQSQUKPMN-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylaminoethyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Pyrrolinone Ring: This step involves cyclization reactions, often under high-temperature conditions.

    Introduction of the Trimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To speed up the reaction and increase yield.

    Control of Temperature and Pressure: To ensure optimal reaction conditions.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different products.

    Reduction: Where the compound may be reduced to form different products.

    Substitution: Where one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

The compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
  • **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one lies in its specific structure, which may confer unique chemical and biological properties

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H29N3O6S/c1-12-22(33-13(2)24-12)19(27)17-18(26(9-8-25(3)4)23(29)20(17)28)14-10-15(30-5)21(32-7)16(11-14)31-6/h10-11,18,28H,8-9H2,1-7H3

InChI Key

SZDKIYQSQUKPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN(C)C)O

Origin of Product

United States

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